N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide
CAS No.: 328263-28-1
Cat. No.: VC21403313
Molecular Formula: C17H13N3O4S2
Molecular Weight: 387.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328263-28-1 |
|---|---|
| Molecular Formula | C17H13N3O4S2 |
| Molecular Weight | 387.4g/mol |
| IUPAC Name | N-[(E)-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C17H13N3O4S2/c21-17(16-4-2-8-25-16)19-18-10-12-5-6-15(14(9-12)20(22)23)26-11-13-3-1-7-24-13/h1-10H,11H2,(H,19,21)/b18-10+ |
| Standard InChI Key | OFURPFPSQIMYTR-VCHYOVAHSA-N |
| Isomeric SMILES | C1=COC(=C1)CSC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CS3)[N+](=O)[O-] |
| SMILES | C1=COC(=C1)CSC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-] |
| Canonical SMILES | C1=COC(=C1)CSC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-] |
Introduction
N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide is a complex organic compound with a molecular formula of C17H13N3O4S2 and a molecular weight of 387.4 g/mol . This compound is also known by several synonyms, including N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide and N-[(E)-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide .
Synthesis and Preparation
While specific synthesis details for N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide are not readily available, compounds with similar structures often involve condensation reactions between appropriate hydrazides and aldehydes or ketones. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and purity.
Spectroscopic and Analytical Data
Spectroscopic analysis of similar compounds typically involves techniques like NMR, IR, and mass spectrometry. For example, the IR spectrum might show absorption bands corresponding to the nitro group (around 1350 cm^-1), the C=N bond (around 1600 cm^-1), and the C-S bond (around 700 cm^-1). NMR spectra would provide detailed information about the compound's structure, including the chemical shifts of protons and carbons in the thiophene and benzene rings.
Comparison with Related Compounds
Related compounds, such as N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine, have been studied for their potential applications in specialty materials . These compounds often share similar structural motifs but differ in their functional groups, which can significantly affect their chemical and biological properties.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide | C17H13N3O4S2 | 387.4 g/mol | Thiophene ring, nitro group, sulfanyl group |
| N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine | C18H12Cl2N2O3S | - | Dichlorophenyl group, methanimine linkage |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume